N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-fluorobenzamide
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Overview
Description
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-fluorobenzamide is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its complex structure, which includes a benzoxazole ring, a chlorophenyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-fluorobenzamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. Safety measures are also crucial in industrial settings to handle hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and fluorobenzamides, such as:
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)phenyl]propan-1-ol .
Uniqueness
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-fluorobenzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .
Properties
CAS No. |
5491-83-8 |
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Molecular Formula |
C23H18ClFN2O2 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C23H18ClFN2O2/c1-13(2)14-6-9-21-20(11-14)27-23(29-21)18-12-17(7-8-19(18)24)26-22(28)15-4-3-5-16(25)10-15/h3-13H,1-2H3,(H,26,28) |
InChI Key |
UGHKFZLQVITVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)F)Cl |
Origin of Product |
United States |
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